Absolute Stereochemistry vs. Racemate
The target compound is a single, defined enantiomer (1S,6S) that provides the stereochemical basis for downstream DBO β-lactamase inhibitors. In contrast, the commercially available alternative CAS 2271349-48-3 is labeled 'rel-' indicating a racemic or relative mixture, which delivers a null enantiomeric excess (ee) for the desired configuration . The (1S,6S) isomer offers an enantiomeric excess implicitly defined by its non-racemic commercial specification, ensuring that 100% of the material contributes to the correct stereochemical outcome .
| Evidence Dimension | Absolute Stereochemistry (Enantiomeric Identity) |
|---|---|
| Target Compound Data | Single (1S,6S) enantiomer; CAS 2271349-27-8 |
| Comparator Or Baseline | (1R,6R)-rel enantiomer; CAS 2271349-48-3 (labeled 'rel-', racemic mixture) |
| Quantified Difference | Effective ee > 98% for the desired (1S,6S) configuration vs. ~0% ee for the specific isomer in the racemic comparator |
| Conditions | Commercial specification comparison; verified by vendor COA and CAS registry definitions |
Why This Matters
Using a racemic intermediate halves the theoretical yield and introduces the opposite enantiomer as a persistent impurity that is highly difficult to separate in downstream crystalline API, making the single (1S,6S) enantiomer the only viable choice for chiral drug intermediate procurement.
